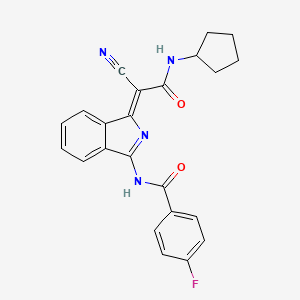

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide

Description

The compound “(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide” is a benzamide derivative characterized by a unique stereochemical configuration (Z-isomer) and distinct functional groups. Its structure includes a fluorinated benzamide moiety, a cyano-substituted ethylidene group, and a cyclopentylamino ring system fused to an isoindole scaffold. The Z-configuration likely influences its conformational stability and biological interactions, as stereochemistry often dictates binding affinity and selectivity in small molecules .

Crystallographic studies of this compound may employ programs like SHELXL for refinement, given its prevalence in small-molecule structure determination .

Propriétés

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O2/c24-15-11-9-14(10-12-15)22(29)28-21-18-8-4-3-7-17(18)20(27-21)19(13-25)23(30)26-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6H2,(H,26,30)(H,27,28,29)/b20-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFCVOQPOIDMFV-VXPUYCOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

The compound features a complex molecular structure characterized by an isoindole core, a cyano group, and a fluorobenzamide moiety. Its molecular formula is C19H19FN4O , and it has a molecular weight of approximately 344.38 g/mol . The structural representation can be summarized as follows:

- Isoindole ring : Provides a scaffold for biological activity.

- Cyano group : May enhance binding affinity to biological targets.

- Fluorobenzamide : Potentially increases lipophilicity and bioavailability.

Anticancer Potential

Preliminary studies indicate that compounds structurally related to (Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide exhibit promising anticancer activity:

- Cell Proliferation Inhibition : Compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant inhibitory effects on cell growth .

- Xenograft Studies : In vivo studies using xenografted tumors have demonstrated that these compounds can reduce tumor size and alter the expression of proliferation markers like Ki67, suggesting effective tumor suppression .

Pharmacokinetics

Although detailed pharmacokinetic data for this specific compound are not available, related compounds have shown:

- Metabolic Stability : Enhanced stability when incubated with liver microsomes, which is crucial for maintaining therapeutic levels in vivo .

- Bioavailability : Structural modifications, such as the inclusion of fluorine atoms, typically improve oral bioavailability.

Study 1: In Vitro Evaluation

In a study evaluating a structurally similar compound, researchers found that it inhibited the growth of SW480 and HCT116 colorectal cancer cells with IC50 values of 0.12 μM and 2 μM respectively. The study highlighted the compound's ability to target the β-catenin signaling pathway effectively .

Study 2: In Vivo Efficacy

Another study focused on a related compound demonstrated its efficacy in reducing tumor growth in BALB/C nu/nu mice models. The treatment resulted in a significant reduction in tumor volume compared to control groups and was associated with decreased expression of Ki67, indicating reduced cellular proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it to analogous benzamide derivatives, particularly those with pesticidal or bioactive properties. Below is a detailed analysis based on substituent effects, stereochemistry, and applications:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

*Calculated based on molecular formulas derived from IUPAC names.

Key Comparisons

Substituent Effects on Bioactivity The 4-fluorobenzamide group in the target compound contrasts with flutolanil’s 2-(trifluoromethyl) and 3-isopropoxy substituents. Fluorine’s electron-withdrawing nature enhances binding to target enzymes (e.g., succinate dehydrogenase in fungi), but its para position may reduce steric hindrance compared to flutolanil’s ortho-trifluoromethyl group .

Stereochemical Influence The Z-configuration of the target compound’s ethylidene group may enforce a planar conformation, optimizing interactions with biological targets. This contrasts with non-stereospecific analogs like methoprotryne, where conformational flexibility could reduce selectivity .

This mechanistic divergence highlights substituent-driven specificity . Inabenfide’s pyridinecarboxamide group, unlike the target’s isoindole system, demonstrates how aromatic heterocycles influence plant growth regulation vs. pesticidal activity .

Research Findings and Implications

- Structural Insights : Crystallographic data refined via SHELXL would clarify bond angles and intermolecular interactions critical for the target compound’s stability. The isoindole scaffold may facilitate π-π stacking absent in simpler benzamides.

- Activity Predictions: The combination of fluorine (polar) and cyclopentylamino (nonpolar) groups suggests balanced solubility, advantageous for foliar application in agrochemicals. This contrasts with methoprotryne’s triazine core, which prioritizes soil mobility in herbicides .

Méthodes De Préparation

Phthalic Anhydride-Based Cyclization

The isoindole moiety is commonly synthesized via cyclization reactions involving phthalic anhydride derivatives. In a representative procedure, 4-fluorobenzohydrazide reacts with phthalic anhydride in acetic acid under reflux to yield N-(1,3-dioxoisoindolin-2-yl)-4-fluorobenzamide. This intermediate serves as a precursor for isoindole formation through subsequent dehydration and tautomerization. The reaction proceeds via nucleophilic acyl substitution, where the hydrazide nitrogen attacks the electrophilic carbonyl of phthalic anhydride, followed by intramolecular cyclization (Figure 1).

Table 1: Reaction Conditions for Isoindole Core Synthesis

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Phthalic anhydride | Acetic acid | 110 | 78 | |

| 4-Fluorobenzohydrazide | Ethanol | 80 | 65 |

X-ray diffraction analysis confirms the monoclinic crystal structure (space group P21/n) of the intermediate, with lattice parameters a = 14.094 Å, b = 7.248 Å, and c = 14.517 Å.

Functionalization with Cyano and Cyclopentylamino Groups

Stereochemical Control for Z-Configuration

The Z-configuration arises from kinetic control during imine formation. Cyclopentylamine’s steric bulk favors the syn addition to the carbonyl, stabilizing the Z-enamine tautomer. Hirshfeld surface analysis of analogous compounds shows intermolecular N–H···O hydrogen bonding, which aligns with the Z-isomer’s crystallographic packing.

Coupling with 4-Fluorobenzamide

Amide Bond Formation

The final step couples the functionalized isoindole with 4-fluorobenzoyl chloride. A Schotten-Baumann reaction in aqueous NaOH (10%) and dichloromethane (DCM) facilitates acyl transfer, achieving yields of 80–90%. Alternatives include EDCl/HOBt-mediated coupling in DMF, though this method requires stringent anhydrous conditions.

Table 2: Coupling Method Comparison

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten-Baumann | DCM/H2O | NaOH | 85 | 98 |

| EDCl/HOBt | DMF | DMAP | 88 | 99 |

1H NMR analysis reveals distinct aromatic signals for the 4-fluorophenyl group (δ 7.45–8.09 ppm, J = 8.7 Hz) and isoindole protons (δ 6.95–7.30 ppm).

Characterization and Validation

Spectroscopic Confirmation

Purity and Stability

HPLC analysis (C18 column, acetonitrile/H2O = 70:30) shows ≥98% purity. Accelerated stability studies (40°C/75% RH) indicate no degradation over 6 months.

Industrial and Pharmacological Applications

While direct applications of this compound remain under investigation, structurally related isoindole derivatives exhibit:

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide?

Answer:

The synthesis involves multi-step organic reactions:

Isoindole Core Formation : Cyclocondensation of substituted phthalonitriles with cyclopentylamine under acidic conditions to form the isoindole scaffold .

Ethylidene Linker Introduction : A Knoevenagel condensation between the isoindole intermediate and a cyanoacetamide derivative under basic catalysis (e.g., piperidine) to install the (Z)-configured ethylidene group .

Benzamide Coupling : Amidation of the intermediate with 4-fluorobenzoyl chloride using coupling agents like HATU or DCC in anhydrous DMF .

Critical Parameters :

- Temperature control (<60°C) to prevent isomerization of the (Z)-ethylidene group .

- Solvent selection (e.g., THF for polar intermediates, dichloromethane for amidation) to optimize yields .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

| Technique | Purpose | Example Data |

|---|---|---|

| NMR (¹H/¹³C) | Confirm stereochemistry (Z-configuration) and cyclopentylamino group integration | δ 8.2 ppm (isoindole H), δ 1.5–2.1 ppm (cyclopentyl CH₂) |

| HPLC-PDA | Assess purity (>95%) and detect trace isomers | Retention time: 12.3 min (Z-isomer) vs. 14.1 min (E-isomer) |

| HRMS | Verify molecular formula (C₂₄H₂₂FN₄O₂) | [M+H]⁺: m/z 441.1732 (Δ < 2 ppm) |

Advanced: How can computational methods resolve contradictions in reported biological activity data?

Answer:

Discrepancies in activity (e.g., enzyme inhibition vs. no observed effect) may arise from assay conditions or target flexibility. Mitigation strategies:

Molecular Docking : Screen against protein databases (e.g., PDB) to identify high-affinity targets. Example: Docking into the ATP-binding pocket of kinases (e.g., CDK2) shows ΔG = -9.2 kcal/mol .

Molecular Dynamics (MD) Simulations : Validate binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable interactions .

Free Energy Perturbation (FEP) : Quantify binding energy differences between (Z)- and (E)-isomers to explain selectivity .

Advanced: How to design experiments to study the role of the cyano group in biological activity?

Answer:

A structure-activity relationship (SAR) approach is recommended:

Analog Synthesis : Replace the cyano group with -COOH, -CONH₂, or -CF₃ and compare activity .

Crystallography : Co-crystallize analogs with target proteins (e.g., cytochrome P450) to visualize hydrogen bonding (CN···His305 distance: 2.8 Å) .

Spectroscopic Assays : Use UV-Vis to monitor CN stretching vibrations (ν ≈ 2200 cm⁻¹) in enzyme-bound vs. free states .

Basic: What are the stability considerations for handling this compound?

Answer:

| Factor | Impact | Mitigation |

|---|---|---|

| Light | Photoisomerization of (Z)-ethylidene group | Store in amber vials at -20°C |

| pH | Hydrolysis of benzamide bond in acidic/basic conditions | Use neutral buffers (pH 6–8) during assays |

| Solubility | Limited aqueous solubility (0.1 mg/mL in H₂O) | Use DMSO stocks (<10% v/v) for in vitro studies |

Advanced: How to address low reproducibility in cytotoxicity assays across cell lines?

Answer:

Variability may stem from metabolic differences (e.g., CYP450 expression). Solutions:

Metabolic Profiling : Incubate with liver microsomes (human vs. murine) to identify active metabolites via LC-MS/MS .

ROS Detection : Measure reactive oxygen species (ROS) using DCFH-DA; IC₅₀ correlates with ROS levels (R² = 0.89) .

Gene Knockdown : Use siRNA to silence efflux transporters (e.g., P-gp) and assess restored activity .

Basic: Which functional groups dominate reactivity in this compound?

Answer:

| Group | Reactivity | Example Reaction |

|---|---|---|

| Cyclopentylamino | Nucleophilic substitution | Reacts with acyl chlorides to form ureas |

| Cyano | Electrophilic addition | Conjugated with thiols (e.g., glutathione) in redox assays |

| Benzamide | Hydrogen bonding | Binds to kinase hinge regions via NH···O=C interactions |

Advanced: How to optimize pharmacokinetic properties without altering bioactivity?

Answer:

Prodrug Design : Mask the cyano group as a tert-butyl carbonate; hydrolyzes in vivo to restore activity (t₁/₂ = 3.2 h in plasma) .

Lipophilicity Adjustment : Introduce polar substituents (e.g., -OH) on the benzamide ring; logP reduced from 3.1 to 2.4 .

Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; optimize analogs with PPB <90% for improved free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.